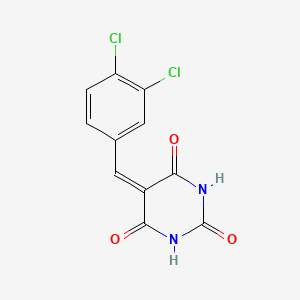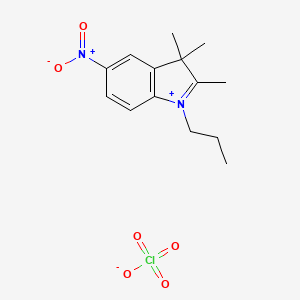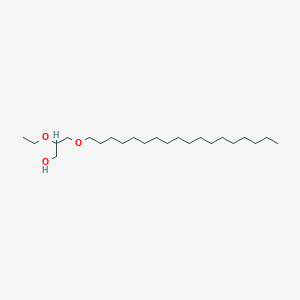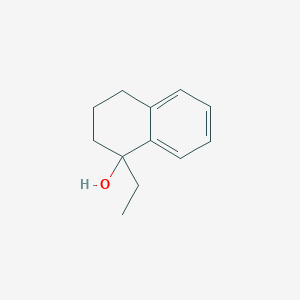![molecular formula C38H51N5O10 B15161723 D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI): is a complex organic compound that belongs to the class of peptides This compound is characterized by its intricate structure, which includes multiple functional groups such as ester, carbamate, and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Protection of Amino Groups: The amino groups of the peptide are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The Boc groups are removed using acidic conditions, typically with trifluoroacetic acid (TFA).
Esterification: The final step involves the esterification of the peptide with (4-nitrophenyl)methyl ester under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Protected Amino Acids: Large quantities of protected amino acids are synthesized and stored.
Automated Peptide Synthesis: Automated peptide synthesizers are used to couple the amino acids in a controlled manner.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan residue, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the nitrophenyl group using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can take place at the ester group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Oxidized tryptophan derivatives.
Reduction: Reduced nitrophenyl derivatives.
Substitution: Substituted ester derivatives.
Applications De Recherche Scientifique
D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester is used in various scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate specificity.
Medicine: Research on this compound includes its potential use in drug development and as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide structure allows it to bind to active sites of enzymes, inhibiting or modulating their activity. The nitrophenyl group can participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- D-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
Uniqueness
The uniqueness of D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester lies in its complex structure, which combines multiple functional groups and stereoisomers. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C38H51N5O10 |
|---|---|
Poids moléculaire |
737.8 g/mol |
Nom IUPAC |
methyl 3-[2-[[4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate |
InChI |
InChI=1S/C38H51N5O10/c1-9-10-14-28(34(46)52-23-24-16-18-26(19-17-24)43(49)50)39-32(44)29(20-25-22-42(36(48)51-8)31-15-12-11-13-27(25)31)40-33(45)30(21-37(2,3)4)41-35(47)53-38(5,6)7/h11-13,15-19,22,28-30H,9-10,14,20-21,23H2,1-8H3,(H,39,44)(H,40,45)(H,41,47) |
Clé InChI |
CIAOSUFHTLZOBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)

![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)

![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)



![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)


